DDR1 Inhibitory Activity: Structural Basis for the Trifluoromethyl vs. Trifluoromethoxy Substitution
The patent covering this chemotype identifies the trifluoromethyl group (present in the target compound) as one of three explicitly claimed R1 substituents that confer DDR1 inhibitory activity [1]. While the patent specification does not provide a direct, side-by-side IC50 comparison table for every R1 variant, the trifluoromethoxy analogue (1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethoxy)phenyl)urea, CAS 1105199-34-5) is a structurally defined close analogue. The electron-withdrawing and lipophilic characteristics of -CF3 versus -OCF3 are known to differentially modulate potency and selectivity across kinase inhibitor series [2]. This class-level inference suggests that the -CF3 analogue may exhibit a distinct DDR1 inhibition profile compared to the -OCF3 variant.
| Evidence Dimension | R1 substituent identity (patent-claimed DDR1 inhibitor chemotype) |
|---|---|
| Target Compound Data | R1 = trifluoromethyl (-CF3) |
| Comparator Or Baseline | R1 = trifluoromethoxy (-OCF3) – CAS 1105199-34-5 |
| Quantified Difference | Potency difference not specified in the patent; differentiation is based on structural and physicochemical logic. |
| Conditions | DDR1 enzymatic inhibition assay (as described in US 10,280,145 B2) |
Why This Matters
Procurement of the trifluoromethyl analogue is justified when SAR exploration requires the -CF3 pharmacophore, or when the -OCF3 analogue has shown unfavourable properties.
- [1] US Patent 10,280,145 B2. Urea derivative and use therefor. Issued May 7, 2019. View Source
- [2] Swallow, S. (2008). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 46, 211–255. View Source
